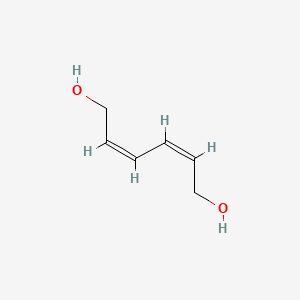
(2Z,4Z)-Hexa-2,4-diene-1,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z,4Z)-Hexa-2,4-diene-1,6-diol is an organic compound characterized by its two conjugated double bonds and two hydroxyl groups. This compound is a type of diene, which means it contains two double bonds, and it is also a diol, indicating the presence of two hydroxyl groups. The specific configuration of the double bonds in the (2Z,4Z) positions gives this compound unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z)-Hexa-2,4-diene-1,6-diol can be achieved through various methods. One common approach involves the selective hydrogenation of hexa-2,4-diyne-1,6-diol. This reaction typically requires a palladium catalyst and hydrogen gas under controlled conditions to ensure the selective formation of the (2Z,4Z) isomer.
Another method involves the use of alkyne elementometalation followed by Pd-catalyzed cross-coupling reactions. This approach allows for the precise control of the stereochemistry of the resulting diene .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(2Z,4Z)-Hexa-2,4-diene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds can be reduced to form saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for hydroxyl group substitution.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of hexa-2,4-diol.
Substitution: Formation of halogenated dienes or other substituted derivatives.
科学研究应用
(2Z,4Z)-Hexa-2,4-diene-1,6-diol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (2Z,4Z)-Hexa-2,4-diene-1,6-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the conjugated double bonds can participate in electron transfer reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2Z,4E)-Hexa-2,4-diene-1,6-diol: Similar structure but different configuration of double bonds.
(2E,4E)-Hexa-2,4-diene-1,6-diol: Another isomer with different double bond configuration.
Hexa-2,4-diyne-1,6-diol: Contains triple bonds instead of double bonds.
Uniqueness
The (2Z,4Z) configuration of (2Z,4Z)-Hexa-2,4-diene-1,6-diol gives it unique chemical properties, such as specific reactivity and stability. This configuration can influence its interactions with other molecules and its overall biological activity, making it distinct from its isomers and other related compounds.
属性
分子式 |
C6H10O2 |
|---|---|
分子量 |
114.14 g/mol |
IUPAC 名称 |
(2Z,4Z)-hexa-2,4-diene-1,6-diol |
InChI |
InChI=1S/C6H10O2/c7-5-3-1-2-4-6-8/h1-4,7-8H,5-6H2/b3-1-,4-2- |
InChI 键 |
UALGDSCLDIEGCQ-CCAGOZQPSA-N |
手性 SMILES |
C(O)/C=C\C=C/CO |
规范 SMILES |
C(C=CC=CCO)O |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 4-hydroxy-2-oxo-5,6,8,9-tetrahydro-1H-pyrido[2,3-d]azepine-7(2H)-carboxylate](/img/structure/B1505961.png)
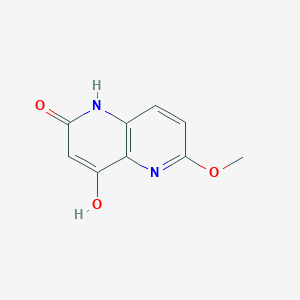
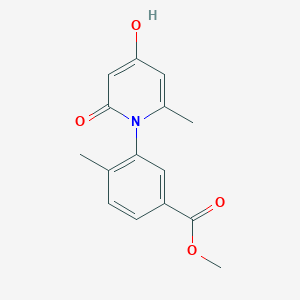
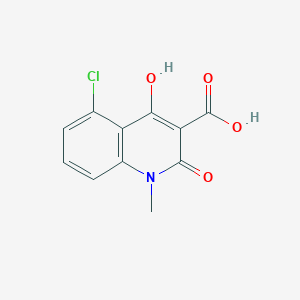
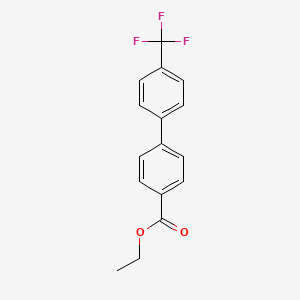
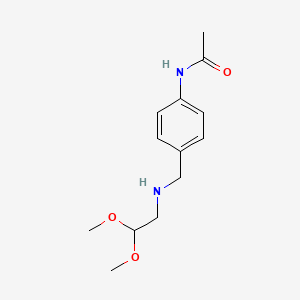
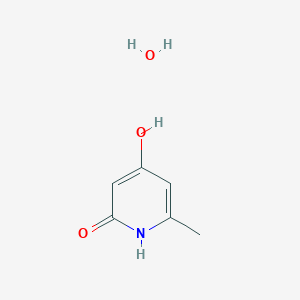
![8'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1505986.png)
![Ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B1505987.png)
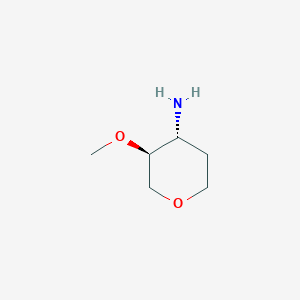

![6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1506000.png)
![7'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1506001.png)

